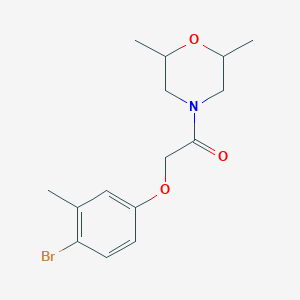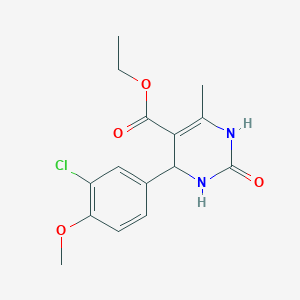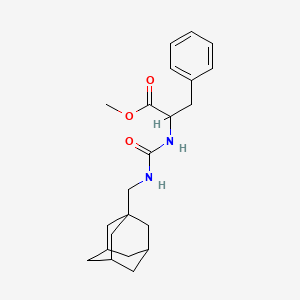
2-(4-Bromo-3-methylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone
Overview
Description
2-(4-Bromo-3-methylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone is an organic compound that features a morpholine ring substituted with a bromo-methylphenoxy group and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone typically involves the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the bromination of 3-methylphenol to form 4-bromo-3-methylphenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form 4-bromo-3-methylphenoxyacetyl chloride.
Coupling with Morpholine: The phenoxyacetyl chloride is then reacted with 2,6-dimethylmorpholine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methyl groups.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or alkanes.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and morpholine derivatives.
Scientific Research Applications
2-(4-Bromo-3-methylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
2-(4-Bromo-3-methylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone can be compared with other similar compounds, such as:
4-bromo-3-methylphenoxyacetic acid: Shares the phenoxyacetic acid structure but lacks the morpholine ring.
2,6-dimethylmorpholine derivatives: Compounds with similar morpholine structures but different substituents.
Phenoxy herbicides: Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) that share the phenoxy group but have different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-10-6-13(4-5-14(10)16)19-9-15(18)17-7-11(2)20-12(3)8-17/h4-6,11-12H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNZDSMLSXBIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=CC(=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-[4-(2-methoxyphenoxy)-2-butyn-1-yl]piperazine oxalate](/img/structure/B4144955.png)
![3-[3-(4-Ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride](/img/structure/B4144974.png)
![4-[2-(4-tert-butylphenoxy)propanoyl]morpholine](/img/structure/B4144985.png)
![N-{2-[(1-adamantylamino)carbonyl]phenyl}-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4144998.png)
![2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-N,N-diethyl-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4145000.png)

![N-[5-(aminosulfonyl)-2-methylphenyl]-2-(benzylthio)benzamide](/img/structure/B4145011.png)

![2-{2-[(4-butoxyphenyl)amino]-2-oxoethoxy}-N-(2-phenoxyethyl)benzamide](/img/structure/B4145013.png)
![N-[4-(ethylthio)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4145023.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4145030.png)
![1-Ethyl-4-[2-(2-nitrophenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4145033.png)
![5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4145042.png)
![ethyl 6'-amino-3',7-dimethyl-5-nitro-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4145048.png)
